![molecular formula C24H20FN5O6S B1662783 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate CAS No. 158876-66-5](/img/structure/B1662783.png)
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
Overview
Description
FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2.
Scientific Research Applications
FR 167653: Comprehensive Analysis of Scientific Research Applications: FR 167653, also known as “1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate” or “FR 167653 sulfate”, is a compound with several notable applications in scientific research. Below is a detailed analysis focusing on unique applications:
Inhibition of p38 MAPK
FR 167653 acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. By suppressing the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-1beta (IL-1β), FR 167653 has potential therapeutic applications in various inflammatory conditions .
Myocardial Protection
Research suggests that FR 167653 can attenuate depression of myocardial function caused by ischemia-reperfusion injury. This protective effect is hypothesized to be due to the compound’s ability to decrease cytokine expression, offering potential benefits in cardiac surgeries and treatments for heart conditions .
Anti-Inflammatory Effects
As an orally active p38 MAPK inhibitor, FR 167653 has been shown to be effective in treating inflammation in vivo. This includes relieving trauma and reducing ischemia-reperfusion injury, making it a candidate for developing new anti-inflammatory drugs .
Cytokine Production Inhibition
The compound’s ability to inhibit cytokine production extends beyond just TNF-alpha and IL-1β. This suggests broader applications in managing diseases where cytokine storms or excessive cytokine production is a concern, such as certain autoimmune diseases and severe infections .
Use in Experimental Models
FR 167653 is widely used in experimental models to study the role of p38 MAPK in various biological processes and diseases. This helps in understanding the molecular mechanisms underlying these conditions and developing targeted therapies.
Each application presents a unique avenue for scientific exploration and therapeutic development, highlighting the versatility of FR 167653 as a research tool and potential medication.
Nature - FR-167653, a selective p38 MAPK inhibitor European Journal of Cardio-Thoracic Surgery - Myocardial protective effect of FR167653 Immune System Research - FR 167653, an Orally Active p38 MAPK Inhibitor
properties
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430965 | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate | |
CAS RN |
158876-66-5 | |
Record name | FR 167653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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